4-(3-Chloro-2-fluoro-phenoxy)butanenitrile

Description

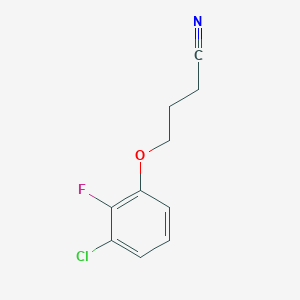

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile is a nitrile derivative featuring a phenoxy group substituted with chlorine (at position 3) and fluorine (at position 2), attached to a four-carbon aliphatic chain terminating in a nitrile group. This compound is structurally classified as an ether-substituted aliphatic nitrile.

Properties

IUPAC Name |

4-(3-chloro-2-fluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTYWMGMPNTGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)OCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-fluoro-phenoxy)butanenitrile typically involves the reaction of 3-chloro-2-fluoro-phenol with 4-chlorobutyronitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Potassium permanganate, acidic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, base.

Major Products Formed

Amines: Reduction of the nitrile group.

Carboxylic Acids: Oxidation of the nitrile group.

Coupled Products: Formation of biaryl compounds through coupling reactions.

Scientific Research Applications

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance: The ortho-fluorine substituent may introduce steric constraints, differentiating it from para-substituted analogs like 4-(4-amino-2-fluorophenyl)butanenitrile .

Research Findings and Challenges

Key Studies on Analogous Compounds

- Plant Biochemistry: Nitriles like 4-(methylthio)butanenitrile are produced during glucosinolate hydrolysis in Brassica species.

- Synthetic Utility: The amino-substituted analog (4-(4-amino-2-fluorophenyl)butanenitrile) is a precursor in patent-protected drug syntheses, emphasizing the versatility of nitrile intermediates in pharmaceutical design .

Challenges in Studying this compound

- Limited Availability: Discontinuation of the compound restricts experimental validation of its properties .

- Metabolic Stability : Halogenated aromatic nitriles may exhibit poor aqueous solubility or metabolic instability, as seen in related compounds .

Biological Activity

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, drawing from diverse sources of scientific literature.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C10H9ClFNO

- IUPAC Name : 4-(3-Chloro-2-fluorophenoxy)butanenitrile

The presence of a nitrile group and halogenated phenoxy moiety contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the phenoxy group followed by the introduction of the butanenitrile moiety. The general synthetic route can be summarized as follows:

- Formation of the Phenol Derivative : Starting from 3-chloro-2-fluorophenol, a phenoxy group is introduced.

- Nitrile Formation : The butyronitrile moiety is synthesized through nucleophilic substitution reactions.

- Purification : The final product is purified using standard chromatographic techniques to ensure high purity.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity. The halogenated phenoxy groups may enhance the compound's ability to interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation. The nitrile functionality could play a role in binding to specific targets within cancer cells, potentially disrupting critical signaling pathways.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to receptors that regulate cell proliferation or apoptosis, thereby modulating cellular responses.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of halogenated phenoxy compounds, this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent apoptosis. The study highlighted its potential as a lead compound for further development in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluorophenol | Image | Antimicrobial |

| 3-Chloroaniline | Image | Anticancer |

| 2-Fluorobenzonitrile | Image | Enzyme Inhibition |

The unique combination of functional groups in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.